![molecular formula C15H12BrN5S B3008965 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853754-13-9](/img/structure/B3008965.png)
6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a fused heterocyclic derivative that belongs to a class of compounds known for their potential biological activities. These compounds are characterized by the presence of a triazolo[3,4-b][1,3,4]thiadiazole core, which is often modified with various substituents to enhance or modify their pharmacological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves a multi-step process starting with the formation of substituted quinolin-2-one derivatives, followed by reactions with chloroacetic acid, thiocarbohydrazide, and phenacyl bromide to yield the final heterocyclic derivatives . The synthesis routes are designed to yield high-purity compounds, and the structures are confirmed using techniques such as FT-IR, 1H NMR, and Mass spectroscopy .
Molecular Structure Analysis
The molecular structure of triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized by the presence of a triazole ring fused to a thiadiazole ring, which can be further substituted with various functional groups. The structural elucidation of these compounds is typically performed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the core structure.
Chemical Reactions Analysis
The chemical reactivity of triazolo[3,4-b][1,3,4]thiadiazole derivatives is influenced by the presence of the triazole and thiadiazole rings, which can participate in various chemical reactions. These compounds can react with different reagents such as aromatic acids, isothiocyanates, and phenacyl bromides to form a wide range of substituted derivatives . The choice of reagents and reaction conditions can lead to the formation of mono-, bis-, and poly-substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives are determined by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and possess melting points that are indicative of their purity . The presence of halogen substituents, such as bromine, can significantly influence the antimicrobial activity of these compounds, with halogenated derivatives often showing enhanced activity . The pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities, are evaluated using various in vitro and in vivo models .
Applications De Recherche Scientifique
Antibacterial Activity
Studies have reported the synthesis of various [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, focusing on their antibacterial properties. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, including those related to the specified compound, and found significant antibacterial activity against common pathogens. The compounds were characterized and their structural integrity confirmed through spectral analysis. Similarly, the work by Badr and Barwa (2011) involved synthesizing a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which exhibited notable antibacterial activity, particularly against Staphylococcus aureus. The most potent compounds in this series also demonstrated cytotoxicity against certain human cancer cell lines, indicating a broader therapeutic potential (Singh et al., 2010), (Badr & Barwa, 2011).
Anticancer Activity
The compound, as part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, has been investigated for potential anticancer properties. Sunil et al. (2010) explored the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles, revealing a potent inhibitory effect on the growth of hepatocellular carcinoma cell lines. The compounds induced apoptosis, as evidenced by increased sub-G1 phase cells and chromatin condensation. This indicates a promising avenue for further exploration of the compound’s utility in cancer therapy (Sunil et al., 2010).
Fungicidal Activity
El-Telbani et al. (2007) synthesized a range of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles with modifications, noting fungicidal activity in the pyrazolyl-substituted derivatives. This highlights the compound’s potential in agricultural applications as a fungicide or in the pharmaceutical industry as an antifungal agent (El-Telbani, Swellem & Nawwar, 2007).
Enzyme Inhibition
Khan et al. (2014) synthesized a library of heterocycles, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, and evaluated their enzyme inhibition profiles. Compounds in this series demonstrated significant inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and alkaline phosphatase, suggesting their potential in treating diseases related to enzyme dysfunction (Khan et al., 2014).
Mécanisme D'action
- Quinoline derivatives often interact with various biological targets, including enzymes, receptors, and nucleic acids . Further studies would be needed to identify specific targets for this compound.
Target of Action
Mode of Action
Orientations Futures
: Thabet, F. M., Dawood, K. M., Ragab, E. A., Nafie, M. S., & Abbas, A. A. (2022). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Advances, 12, 23644-23660. DOI: 10.1039/D2RA03549A
Analyse Biochimique
Biochemical Properties
The compound 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown excellent activities against Gram-negative and Gram-positive bacteria . It interacts with bacterial DNA gyrase, a type II topoisomerase present in bacteria, showing remarkable affinity . The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, inhibiting its function .
Cellular Effects
Similar compounds have shown to induce apoptosis in cancer cells . They can influence cell function by arresting the cell cycle at the G2/M phase and upregulating pro-apoptotic genes while downregulating anti-apoptotic genes .
Molecular Mechanism
It is known that it exerts its effects at the molecular level by binding to the bacterial DNA gyrase . This binding interaction inhibits the function of the enzyme, leading to the disruption of DNA replication and transcription, ultimately causing bacterial death .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Similar compounds have shown cytotoxic activities against cancer cells in animal models .
Propriétés
IUPAC Name |
6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSOTQTRAHIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

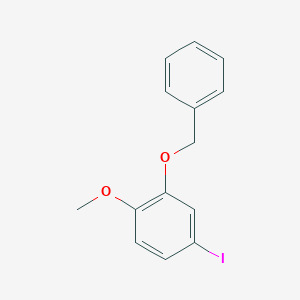
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
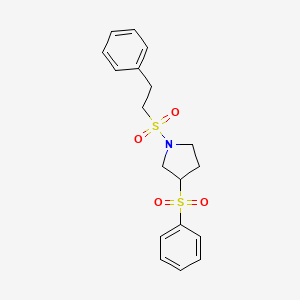
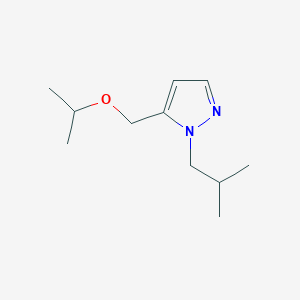
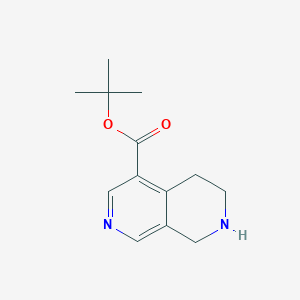
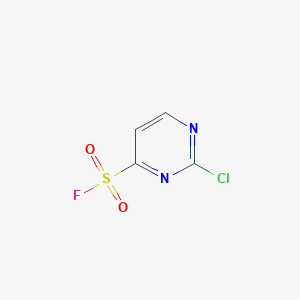
![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)
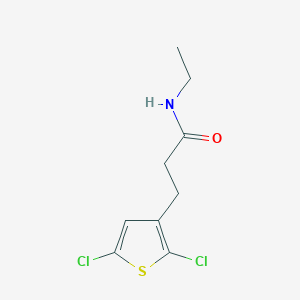
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)
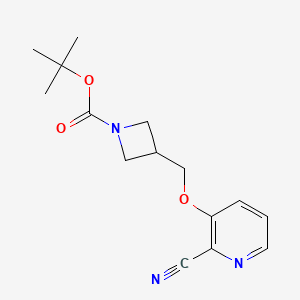
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)